

Lauric acid-d3 molecular weight and formula

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Compound of Interest

Compound Name: Lauric acid-d3

Cat. No.: B1591742

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An In-depth Technical Guide to **Lauric Acid-d3**: Properties and Analytical Applications

For researchers, scientists, and professionals in drug development, a precise understanding of isotopically labeled compounds is paramount for accurate quantitative analysis. This guide provides a technical overview of **lauric acid-d3**, a deuterated analog of lauric acid, focusing on its molecular characteristics and its application as an internal standard in mass spectrometry-based lipidomics.

Core Molecular Properties

Lauric acid, a 12-carbon saturated fatty acid, and its deuterated form, **lauric acid-d3**, are fundamental molecules in lipid research. The key difference lies in the substitution of three hydrogen atoms with deuterium atoms on the terminal methyl group, leading to a predictable mass shift.

Property	Lauric Acid	Lauric Acid-d3
Molecular Formula	$C_{12}H_{24}O_2$ [1][2][3]	$C_{12}H_{21}D_3O_2$ [4][5]
Linear Formula	$CH_3(CH_2)_{10}COOH$ [2]	$CD_3(CH_2)_{10}CO_2H$
Molecular Weight	200.32 g/mol [1][6]	203.34 g/mol [4][5]
Appearance	White crystalline powder [6]	Solid
Melting Point	44-46 °C [1][7]	44-46 °C
Boiling Point	225 °C at 100 mmHg [1]	225 °C at 100 mmHg

Experimental Protocols

Synthesis of Deuterated Lauric Acids

The synthesis of various deuterated forms of lauric acid has been described, providing researchers with tools for metabolic and analytical studies.^{[8][9][10]} One common method involves the decomposition of lauroyl chloride with deuterium oxide to produce lauric acid deuterated at the carboxyl group.^[8] For terminal methyl group deuteration, as in **lauric acid-d3**, a multi-step synthesis can be employed. For instance, methyl-d3 laurate can be produced by reacting silver laurate with methyl-d3 bromide.^[8]

Another approach involves the photocatalytic decarboxylative deuteration of lauric acid using heavy water (D₂O) as the deuterium source.^{[11][12]} This method utilizes a photocatalyst, such as gold-loaded titanium dioxide (Au/TiO₂), to facilitate the reaction, offering a sustainable route to deuterated alkanes derived from fatty acids.^[11]

Quantification of Fatty Acids using Lauric Acid-d3 as an Internal Standard by GC-MS

Lauric acid-d3 is frequently used as an internal standard for the quantification of fatty acids in biological samples by gas chromatography-mass spectrometry (GC-MS).^{[13][14]} This method relies on the principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample at the beginning of the extraction process.

Sample Preparation and Extraction:^{[13][14]}

- For cellular samples, cell lysis is achieved by adding methanol. For media or plasma samples, the sample is mixed with methanol.
- A known quantity of the internal standard solution, containing **lauric acid-d3** and other deuterated fatty acids, is added to the sample.
- The mixture is acidified, typically with hydrochloric acid.
- Fatty acids are extracted from the aqueous phase using an organic solvent, such as iso-octane. The organic layer containing the fatty acids is collected.

Derivatization:[13][14]

- The extracted fatty acids are dried under a vacuum.
- To increase their volatility for GC analysis, the fatty acids are derivatized. A common derivatizing agent is pentafluorobenzyl (PFB) bromide, which converts the carboxylic acids to PFB esters.

GC-MS Analysis:[13][15]

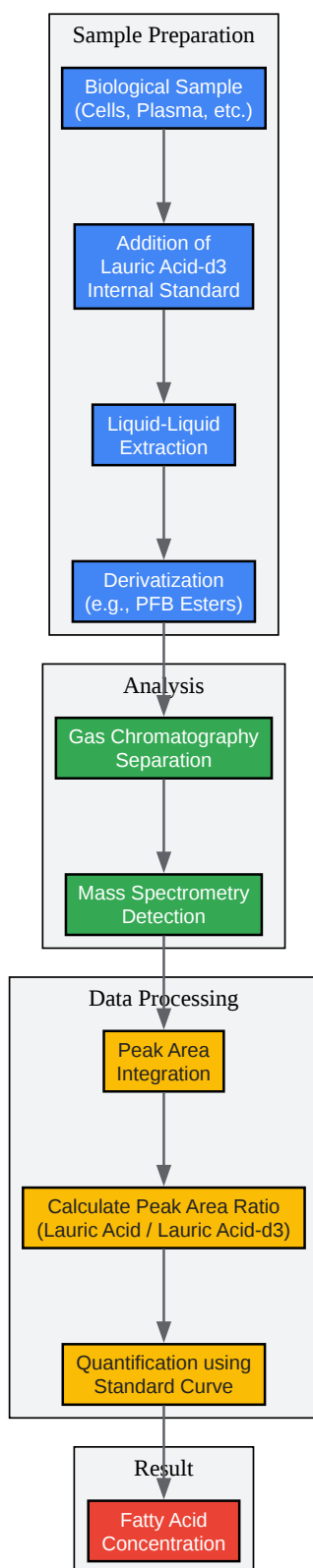
- The derivatized sample is injected into the gas chromatograph, where the fatty acid esters are separated based on their boiling points and interactions with the column stationary phase.
- The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
- The mass spectrometer is operated in negative ion chemical ionization mode for sensitive detection of the PFB esters.[13]
- The abundance of the unlabeled lauric acid from the sample and the deuterated **lauric acid-d3** internal standard are measured by monitoring their respective ion signals.

Quantification:[13][14]

- A standard curve is generated using known concentrations of unlabeled lauric acid and a fixed concentration of **lauric acid-d3**.
- The ratio of the peak area of the unlabeled analyte to the peak area of the internal standard is plotted against the concentration of the unlabeled analyte.
- The concentration of lauric acid in the unknown sample is then determined by comparing the measured peak area ratio from the sample to the standard curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of fatty acids using a deuterated internal standard like **lauric acid-d3** with GC-MS.



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Caption: Workflow for Fatty Acid Quantification using GC-MS and a Deuterated Internal Standard.

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